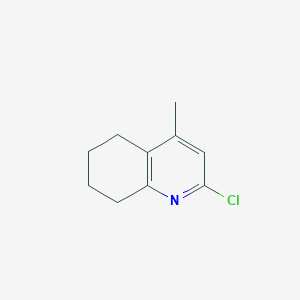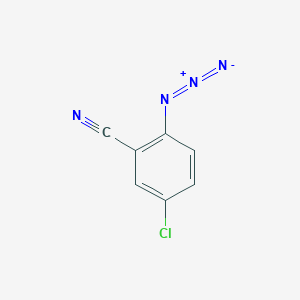
2-Azido-5-chlorobenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azido-5-chlorobenzonitrile is an organic compound with the molecular formula C7H3ClN4. It is a derivative of benzonitrile, where the benzene ring is substituted with an azido group (-N3) and a chlorine atom.
Applications De Recherche Scientifique
2-Azido-5-chlorobenzonitrile has several applications in scientific research:
Mécanisme D'action
Target of Action
Azides, in general, are known to be highly reactive and can interact with a variety of biological targets .
Mode of Action
Azides, including 2-Azido-5-chlorobenzonitrile, are known for their reactivity. They can undergo a variety of reactions, including reduction to amines and reaction with radicals . If an oxygen-centered radical and an azido group are attached to adjacent carbon atoms, the bond between the carbon atoms cleaves in a reaction leading to a nitrile .
Biochemical Pathways
Azides can interfere with various biochemical processes due to their reactivity .
Pharmacokinetics
The compound’s molecular weight of 178579 Da suggests that it could potentially be absorbed and distributed in the body
Result of Action
Azides are known to be mutagenic and can damage dna, increasing the risk of developing cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of azides . .
Analyse Biochimique
Biochemical Properties
Azido groups are known to be reactive and can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, often forming covalent bonds . The nature of these interactions can vary depending on the specific conditions and the other molecules involved.
Cellular Effects
Azido groups are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Azido groups are known to bind to biomolecules and can cause changes in gene expression . They can also inhibit or activate enzymes, which can have various effects at the molecular level .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Azido-5-chlorobenzonitrile can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzonitrile with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at elevated temperatures to ensure complete conversion .
Another method involves the direct azidation of 2-chloro-5-bromobenzonitrile using trimethylsilyl azide (TMSN3) in the presence of a catalyst such as copper(I) iodide. This reaction proceeds under mild conditions and provides high yields of the desired product .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The use of flow chemistry allows for better control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer azide sources and catalysts minimizes the risk of hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Azido-5-chlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in DMF or DMSO at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Alkynes in the presence of a copper(I) catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2-amino-5-chlorobenzonitrile.
Cycloaddition: Formation of 1,2,3-triazoles.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Azido-4-chlorobenzonitrile
- 2-Azido-3-chlorobenzonitrile
- 2-Azido-5-fluorobenzonitrile
- 2-Azido-5-bromobenzonitrile
Uniqueness
2-Azido-5-chlorobenzonitrile is unique due to the specific positioning of the azido and chlorine groups on the benzene ring, which imparts distinct reactivity and properties. Compared to other azido-substituted benzonitriles, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
2-azido-5-chlorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClN4/c8-6-1-2-7(11-12-10)5(3-6)4-9/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDCOBQOQYLRGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

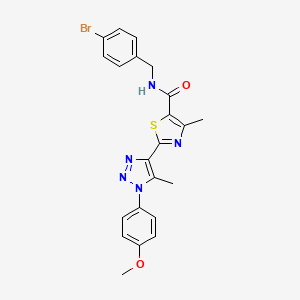
![1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione](/img/structure/B2480781.png)
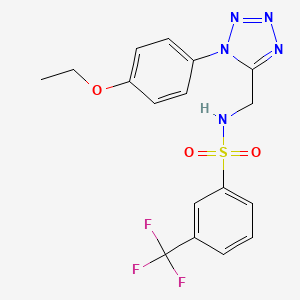
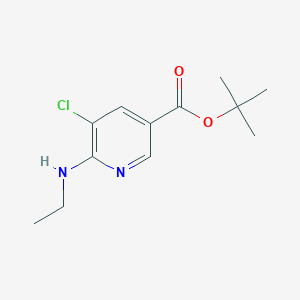
![N-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2480787.png)

![Ethyl 2-(4-ethoxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2480790.png)
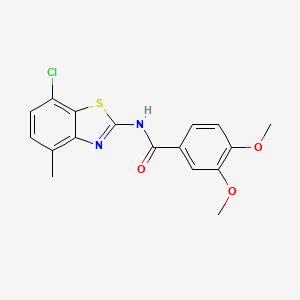
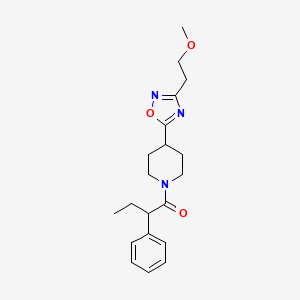
![(R)-6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride](/img/structure/B2480794.png)

![1-[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-thiophen-2-ylethanone](/img/structure/B2480798.png)
